molecular formula C11H8FN3O3S B4467391 methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B4467391
M. Wt: 281.27 g/mol
InChI Key: UDQZKTYVFAYUTQ-UHFFFAOYSA-N
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Description

Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 3-fluorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction by dissolving the reactants and allowing for better mixing. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, leading to inhibition of its activity. The thiadiazole ring may also participate in coordination with metal ions or other cofactors, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(4-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-[(3-chlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
  • Methyl 5-[(3-bromobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Uniqueness

Methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, making it more likely to interact with hydrophobic pockets in proteins or cell membranes. Additionally, the electron-withdrawing nature of fluorine can affect the compound’s acidity and stability, further distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-[(3-fluorobenzoyl)amino]thiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3S/c1-18-11(17)8-10(19-15-14-8)13-9(16)6-3-2-4-7(12)5-6/h2-5H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQZKTYVFAYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
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methyl 5-[(3-fluorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate
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